N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the p-tolyl group and the tetrazole moiety. Common reagents used in these reactions include thionyl chloride, hydrazine, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets could make it a candidate for treating various diseases.
Industry
In industrial applications, this compound could be used in the production of advanced materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with a thiazole ring structure.
Triazole derivatives: Compounds containing a triazole ring.
Tetrazole derivatives: Compounds with a tetrazole ring.
Uniqueness
N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and physical properties. This uniqueness can be leveraged to develop new materials and drugs with specific functionalities.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8OS/c1-9-2-4-10(5-3-9)22-19-12(18-20-22)13(23)15-6-11-7-24-14-16-8-17-21(11)14/h2-5,7-8H,6H2,1H3,(H,15,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVUMVRHIHFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CSC4=NC=NN34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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